molecular formula C13H20N2O B14095571 1-(4-Methoxybenzyl)-2-methylpiperazine

1-(4-Methoxybenzyl)-2-methylpiperazine

Cat. No.: B14095571
M. Wt: 220.31 g/mol
InChI Key: DPAUGIAIJRNLHM-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxybenzyl)-2-methylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with 2-methylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-2-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methoxybenzyl)-2-methylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)piperazine: Similar structure but lacks the methyl group on the piperazine ring.

    1-(4-Methoxyphenyl)piperazine: Similar structure but has a phenyl group instead of a benzyl group.

    2-Methylpiperazine: Lacks the 4-methoxybenzyl group.

Uniqueness

1-(4-Methoxybenzyl)-2-methylpiperazine is unique due to the presence of both the 4-methoxybenzyl group and the methyl group on the piperazine ring.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2-methylpiperazine

InChI

InChI=1S/C13H20N2O/c1-11-9-14-7-8-15(11)10-12-3-5-13(16-2)6-4-12/h3-6,11,14H,7-10H2,1-2H3

InChI Key

DPAUGIAIJRNLHM-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1CC2=CC=C(C=C2)OC

Origin of Product

United States

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